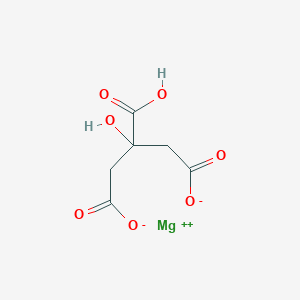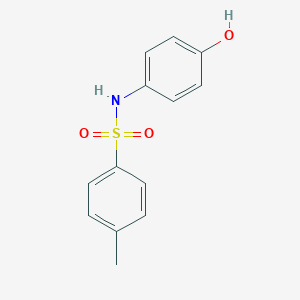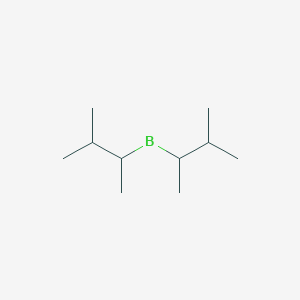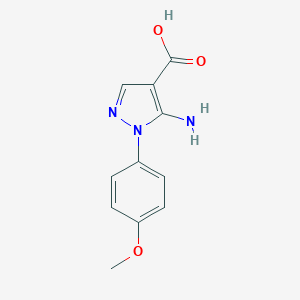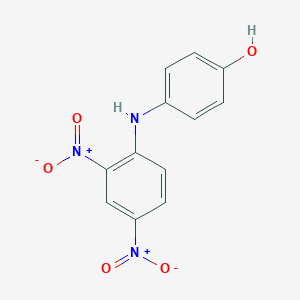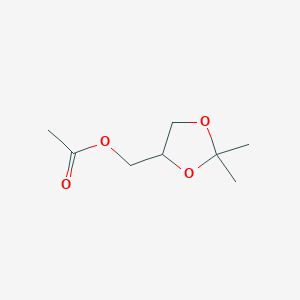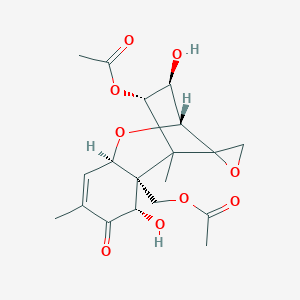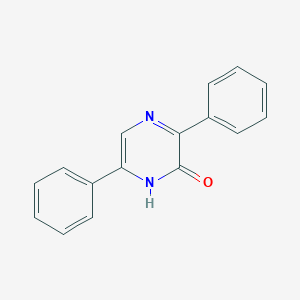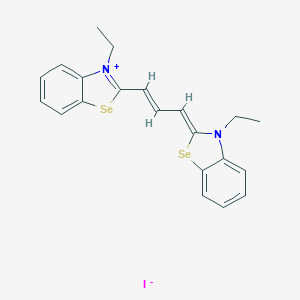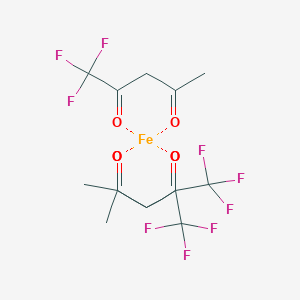
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one is a useful research compound. Its molecular formula is C5H4F3FeO2+2 and its molecular weight is 208.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sustainable Green Oxidant in Organic Chemistry
Iron is utilized to synthesize consumer products and remediate the environment due to its abundance and industrial significance. High-valent iron oxo compounds, such as ferrate (FeVIO42−), are applied in sustainable organic synthesis, offering efficient routes for C–H bond activation and selectivity. This chemistry is notably used in hydroxylation of hydrocarbons and the conversion of alcohols to aldehydes or ketones. Additionally, ferrate oxidation is effective in transforming pharmaceuticals and micropollutants in water, addressing human and ecological health impacts (Sharma, Chen, & Zbořil, 2016).
Direct Interorganellar Transfer of Iron
In biological systems, iron plays a critical role in processes like oxygen transport, cellular respiration, and DNA synthesis. Research has shown that developing erythroid cells transfer iron directly from transferrin-containing endosomes to mitochondria, which is essential for heme biosynthesis. This mechanism suggests a sophisticated intracellular transport system that bypasses the oxygen-rich cytosol, highlighting iron's fundamental role in cellular function (Sheftel et al., 2006).
Synthesis and Characterization of Iron Trifluoride
Research on iron trifluoride, including its synthesis and structural properties, has provided insights into its application in various fields. For instance, anhydrous iron trifluorides have been synthesized through gas-solid fluorination, demonstrating the impact of precursor hydration on the crystalline phase obtained. These findings have implications for material science and the development of novel compounds (Louvain et al., 2013).
Iron-Based Catalysis
Iron's use in catalysis is highlighted by its application in hydrofunctionalisation of alkenes and alkynes, offering a sustainable route to functionalized products. The development of iron-catalyzed reactions, including hydroamination and hydroalkoxylation, showcases iron's potential in green chemistry and industrial applications, given its abundance and environmental compatibility (Greenhalgh, Jones, & Thomas, 2015).
Iron in Nanotechnology and Environmental Remediation
Nanosized iron particles have been employed in the reduction of chlorinated ethanes, demonstrating the potential for environmental remediation through nanotechnology. The kinetics, pathways, and effects of reaction conditions on the reduction process reveal the efficiency and versatility of nanosized iron in treating pollutants (Song & Carraway, 2005).
Mécanisme D'action
Target of Action
The primary targets of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one are metal ions, particularly sodium (Na) and copper (Cu) ions . These metal ions play crucial roles in various biological processes, including signal transduction, enzyme activation, and maintaining structural integrity of proteins and nucleic acids.
Mode of Action
This compound interacts with its targets by forming chelates, a type of complex in which the metal ion is bound to the compound . The formation of these chelates can influence the biological activity of the metal ions, potentially altering their roles in biological processes.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological context. By forming chelates with metal ions, it could potentially alter the ions’ biological activity, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions or molecules can affect its ability to form chelates with metal ions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one can be achieved through a multi-step process involving the conversion of starting materials into intermediates, followed by the final reaction to produce the target compound.", "Starting Materials": [ "Iron powder", "1,1,1-trifluoroacetone", "4-hydroxypent-3-en-2-one", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Iron powder is added to a mixture of 1,1,1-trifluoroacetone and ethanol. The mixture is refluxed for several hours to form Iron(III) 1,1,1-trifluoro-4-hydroxypent-3-en-2-one complex.", "Step 2: The complex is filtered and washed with ethanol to remove any impurities.", "Step 3: The complex is dissolved in hydrochloric acid and heated to form Iron(III) chloride.", "Step 4: Sodium hydroxide is added to the Iron(III) chloride solution to form Iron(III) hydroxide.", "Step 5: The Iron(III) hydroxide is heated to form Iron(III) oxide.", "Step 6: The Iron(III) oxide is mixed with 4-hydroxypent-3-en-2-one and heated to form Iron(III) 4-hydroxypent-3-en-2-one complex.", "Step 7: The complex is filtered and washed with ethanol to remove any impurities.", "Step 8: The complex is dissolved in hydrochloric acid and heated to form Iron(III) chloride.", "Step 9: Sodium hydroxide is added to the Iron(III) chloride solution to form Iron(III) hydroxide.", "Step 10: The Iron(III) hydroxide is heated to form Iron(III) oxide.", "Step 11: The Iron(III) oxide is mixed with 1,1,1-trifluoroacetone and heated to form Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one.", "Step 12: The mixture is filtered and washed with ethanol to remove any impurities.", "Step 13: The product is dried and purified using sodium sulfate." ] } | |
Numéro CAS |
14526-22-8 |
Formule moléculaire |
C5H4F3FeO2+2 |
Poids moléculaire |
208.92 g/mol |
Nom IUPAC |
iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H5F3O2.Fe/c1-3(9)2-4(10)5(6,7)8;/h2,10H,1H3;/q;+3/p-1 |
Clé InChI |
UDAOXISMUTYSIP-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Fe+3] |
SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Fe] |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




